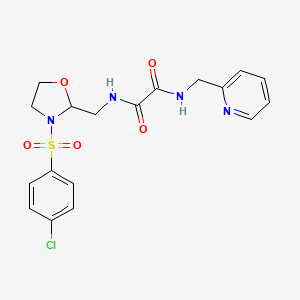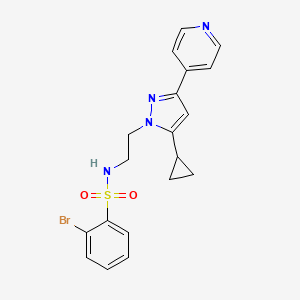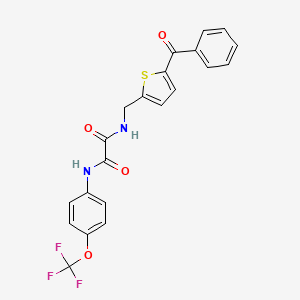
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide: is a complex organic compound characterized by its unique structural features, including a cyano group, a benzodioxin ring, and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is formed through a condensation reaction between an aldehyde and an amine, followed by dehydration.
Final Coupling Reaction: The final step involves coupling the benzodioxin intermediate with the prop-2-enamide intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or other reduced forms of the compound.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)prop-2-enamide: Has the methyl group in a different position on the phenyl ring.
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
- The presence of the methyl group on the phenyl ring in (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide may influence its biological activity and chemical reactivity, making it distinct from similar compounds.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-4-2-3-5-16(13)21-19(22)15(12-20)10-14-6-7-17-18(11-14)24-9-8-23-17/h2-7,10-11H,8-9H2,1H3,(H,21,22)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZRSHVXNCPFAE-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)OCCO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2409079.png)

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2409082.png)




![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2409099.png)
